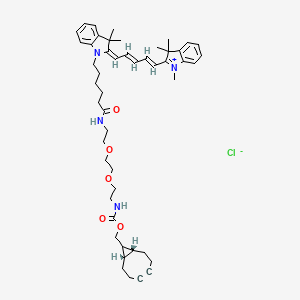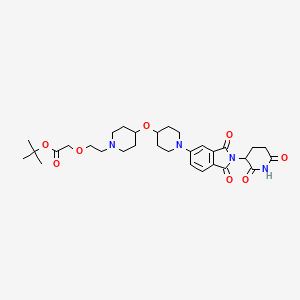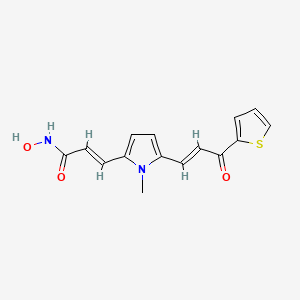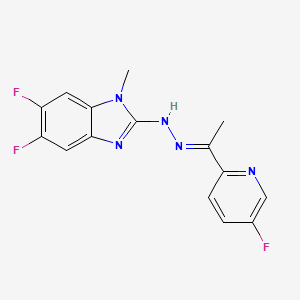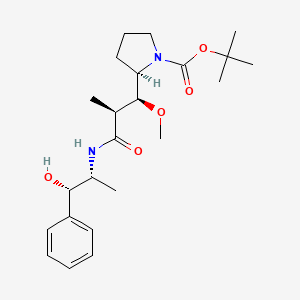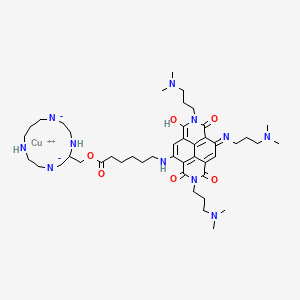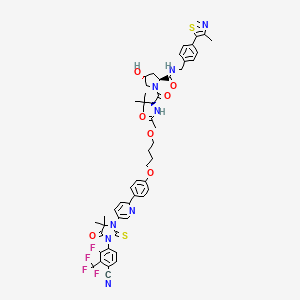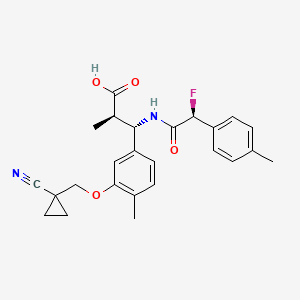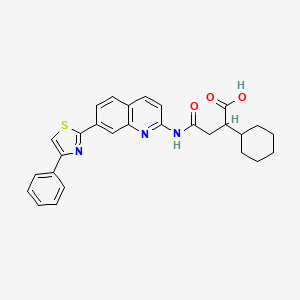
Vhll-bcn
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
VHLL-BCN is a compound used primarily in the field of click chemistry and targeted protein degradation. It is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which plays a crucial role in the ubiquitin-proteasome system. This system is responsible for the degradation of proteins within the cell, and this compound is particularly useful in the development of proteolysis targeting chimeras (PROTACs) that target transcription factors for degradation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of VHLL-BCN involves the modification of VHL E3 ligase ligands with bicyclooctyne (BCN) groups. This is typically achieved through a copper-free strain-promoted azide-alkyne cycloaddition reaction (SPAAC). The reaction conditions often involve the use of azide-modified DNA oligomers and BCN-modified VHL ligands, which are conjugated via the SPAAC reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants to maximize the efficiency of the SPAAC reaction .
化学反応の分析
Types of Reactions: VHLL-BCN primarily undergoes click chemistry reactions, specifically the SPAAC reaction. This reaction is highly efficient and selective, making it ideal for the conjugation of VHL ligands with other molecules .
Common Reagents and Conditions: The common reagents used in the SPAAC reaction include azide-modified DNA oligomers and BCN-modified VHL ligands. The reaction is typically carried out under mild conditions, without the need for copper catalysts, which can be toxic to biological systems .
Major Products: The major products formed from the reactions involving this compound are conjugates of VHL ligands with other molecules, such as DNA oligomers or proteins. These conjugates are used in the development of PROTACs for targeted protein degradation .
科学的研究の応用
VHLL-BCN has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to improve the efficiency of click chemistry reactions. In biology and medicine, this compound is used in the development of PROTACs that target transcription factors for degradation, which has potential therapeutic applications in cancer treatment. In industry, this compound is used in the production of high-purity chemical reagents and in the development of new drug delivery systems .
作用機序
The mechanism of action of VHLL-BCN involves its role as a ligand for the VHL E3 ubiquitin ligase. This compound binds to the VHL ligase, facilitating the recruitment of target proteins for ubiquitination and subsequent degradation by the proteasome. This process is highly specific and efficient, making this compound a valuable tool in targeted protein degradation .
類似化合物との比較
Similar Compounds: Similar compounds to VHLL-BCN include other VHL ligands that are used in the development of PROTACs. These include VH032 and VH298, which also bind to the VHL E3 ubiquitin ligase and facilitate targeted protein degradation .
Uniqueness: What sets this compound apart from other similar compounds is its modification with BCN groups, which allows for highly efficient and selective click chemistry reactions. This makes this compound particularly useful in the development of PROTACs that target transcription factors, which are often considered “undruggable” targets .
特性
分子式 |
C35H45N5O6S |
|---|---|
分子量 |
663.8 g/mol |
IUPAC名 |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C35H45N5O6S/c1-21-30(47-20-38-21)23-13-11-22(12-14-23)16-36-32(43)28-15-24(41)18-40(28)33(44)31(35(2,3)4)39-29(42)17-37-34(45)46-19-27-25-9-7-5-6-8-10-26(25)27/h11-14,20,24-28,31,41H,7-10,15-19H2,1-4H3,(H,36,43)(H,37,45)(H,39,42)/t24-,25-,26+,27?,28+,31-/m1/s1 |
InChIキー |
BJZGOBPFQRYATQ-XBBRVUHHSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CNC(=O)OCC4[C@H]5[C@@H]4CCC#CCC5)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CNC(=O)OCC4C5C4CCC#CCC5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


